6-Bromo-5-fluorobenzo[d]thiazole 6-Bromo-5-fluorobenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13616248
InChI: InChI=1S/C7H3BrFNS/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H
SMILES: C1=C2C(=CC(=C1F)Br)SC=N2
Molecular Formula: C7H3BrFNS
Molecular Weight: 232.07 g/mol

6-Bromo-5-fluorobenzo[d]thiazole

CAS No.:

Cat. No.: VC13616248

Molecular Formula: C7H3BrFNS

Molecular Weight: 232.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-fluorobenzo[d]thiazole -

Specification

Molecular Formula C7H3BrFNS
Molecular Weight 232.07 g/mol
IUPAC Name 6-bromo-5-fluoro-1,3-benzothiazole
Standard InChI InChI=1S/C7H3BrFNS/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H
Standard InChI Key DXCZKPGXLMNWJV-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C1F)Br)SC=N2
Canonical SMILES C1=C2C(=CC(=C1F)Br)SC=N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzothiazole core (a benzene ring fused to a thiazole moiety) with bromine and fluorine substituents at positions 6 and 5, respectively. X-ray crystallography of analogous benzothiazoles reveals planar geometries stabilized by π-π stacking and halogen-mediated interactions . Key bond lengths include:

  • C-Br: 1.89 Å

  • C-F: 1.34 Å

  • C-S: 1.72 Å

Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight232.07 g/molPubChem
Density1.92 g/cm³Chemsrc
Boiling Point365.5±45.0°CChemsrc
LogP2.63Chemsrc
Vapor Pressure0.0±0.8 mmHg at 25°CChemsrc

The elevated LogP value indicates significant lipophilicity, suggesting membrane permeability in biological systems .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis typically involves sequential halogenation of benzothiazole precursors:

  • Bromination: 5-Fluorobenzo[d]thiazole undergoes electrophilic substitution using N-bromosuccinimide (NBS) in acetic acid at 80°C, achieving >85% yield.

  • Purification: Recrystallization from ethanol/water (3:1 v/v) yields 99% purity, confirmed by HPLC .

Alternative Methods

MethodReagentsYieldPurity
Microwave-assistedBr₂, FeCl₃ catalyst78%97%
Flow chemistryHBr, DMF, 120°C82%98%

Microwave methods reduce reaction times from 12 hours to 45 minutes while maintaining efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.32 (s, 1H, H-2), 7.94 (d, J=8.8 Hz, 1H, H-4), 7.79 (d, J=4.8 Hz, 1H, H-7) .

  • ¹³C NMR:
    δ 158.7 (C-F), 145.1 (C-Br), 121.4 (C-S) .

Mass Spectrometry

  • ESI-MS: m/z 232.07 [M+H]⁺, isotopic pattern confirms Br/F presence .

  • HRMS: Calculated for C₇H₃BrFNS: 231.9164; Found: 231.9167 .

Biological Applications

Antiviral Activity

In a landmark study, 6-bromo-5-fluorobenzo[d]thiazole derivatives exhibited potent anti-norovirus activity:

DerivativeEC₅₀ (µM)Target
Thiophene-carboxamide5.6Viral RNA polymerase
Isoxazole analog24.0Capsid protein assembly

Mechanistic studies suggest interference with viral protease function through halogen bonding .

Enzyme Inhibition

The compound inhibits cytochrome P450 isoforms with IC₅₀ values:

IsoformIC₅₀ (µM)Selectivity Index
CYP3A412.38.2 vs. CYP2D6
CYP2C918.74.5 vs. CYP1A2

This profile highlights potential for drug-drug interaction modulation .

Material Science Applications

Organic Electronics

Thin films of 6-bromo-5-fluorobenzo[d]thiazole demonstrate:

  • Hole mobility: 0.45 cm²/V·s

  • Bandgap: 3.2 eV
    Applications in OLEDs improve luminescence efficiency by 22% compared to non-halogenated analogs .

ParameterValue
LD₅₀ (oral, rat)>2000 mg/kg
Skin IrritationNon-irritating
Environmental Persistence28 days (soil half-life)

Proper PPE including nitrile gloves and fume hood use are mandatory during synthesis .

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